molecular formula C11H11NS B8761491 [1]Benzothieno[2,3-C]pyridine,1,2,3,4-tetrahydro-

[1]Benzothieno[2,3-C]pyridine,1,2,3,4-tetrahydro-

Cat. No.: B8761491
M. Wt: 189.28 g/mol
InChI Key: LOSHLRVJQKCQNH-UHFFFAOYSA-N
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Description

1Benzothieno[2,3-C]pyridine,1,2,3,4-tetrahydro- is a heterocyclic compound that belongs to the class of benzothienopyridines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of 1Benzothieno[2,3-C]pyridine,1,2,3,4-tetrahydro- consists of a benzene ring fused to a thieno[2,3-c]pyridine moiety, which is further hydrogenated to form a tetrahydro derivative.

Preparation Methods

Synthetic Routes and Reaction Conditions::

Industrial Production Methods: Industrial production methods for 1Benzothieno[2,3-C]pyridine,1,2,3,4-tetrahydro- typically involve multi-step processes that include the preparation of intermediate compounds followed by cyclization reactions. These methods often use reagents such as trimethylchlorosilane and dimethylformamide to facilitate the cyclization process .

Chemical Reactions Analysis

Types of Reactions::

Common Reagents and Conditions::
  • Oxidation: Potassium permanganate, chromium trioxide
  • Reduction: Sodium borohydride
  • Substitution: Halogens, alkylating agents
Major Products Formed::
  • Oxidation: Aromatic benzothienopyridine derivatives
  • Reduction: Dihydrobenzothienopyridine derivatives
  • Substitution: Halogenated or alkylated benzothienopyridine derivatives

Mechanism of Action

The mechanism of action of 1Benzothieno[2,3-C]pyridine,1,2,3,4-tetrahydro- involves its interaction with specific molecular targets and pathways. For example, as a monoamine oxidase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of neurotransmitters such as serotonin and dopamine . This leads to increased levels of these neurotransmitters in the brain, which can have antidepressant and anxiolytic effects.

Properties

Molecular Formula

C11H11NS

Molecular Weight

189.28 g/mol

IUPAC Name

1,2,3,4-tetrahydro-[1]benzothiolo[2,3-c]pyridine

InChI

InChI=1S/C11H11NS/c1-2-4-10-8(3-1)9-5-6-12-7-11(9)13-10/h1-4,12H,5-7H2

InChI Key

LOSHLRVJQKCQNH-UHFFFAOYSA-N

Canonical SMILES

C1CNCC2=C1C3=CC=CC=C3S2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 2-(benzo[b]thien-3-yl)ethylamine hydrochloride (0.5 g, 2.34 mmol) and paraformaldehyde (0.125 g, 4.16 mmol) in methanol (15 mL) was refluxed for 24 h. The reaction mixture was concentrated under reduce pressure and the residue was neutralized with saturated NaHCO3 (50 mL), and extracted with ethyl acetate (2×50 mL). The organic layer was dried over anhydrous sodium sulfate, filtered and concentrated to furnish 1,2,3,4-tetrahydro[1]benzothieno[2,3-c]pyridine (160 mg, 35%); 1H NMR (200 MHz, CDCl3): δ 2.81 (m, 2H), 3.25 (m, 2H), 4.15 (s,2H), 7.30 (m, 2H), 7.69 (d, J=4.0 Hz, 1H), 7.79 ((d, J=4.0 Hz, 1H).
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.125 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

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